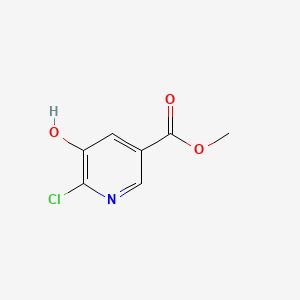

Methyl 6-chloro-5-hydroxynicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-5(10)6(8)9-3-4/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIHYBCAMKQMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919689 | |

| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91507-30-1 | |

| Record name | Methyl 6-chloro-5-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-chloro-5-hydroxynicotinate

CAS Number: 915107-30-1

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 6-chloro-5-hydroxynicotinate, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines methods for its analysis and purification. Furthermore, this guide explores its role as a crucial intermediate in the synthesis of pharmacologically active molecules, including metabolites of prominent insecticides, and discusses its potential applications in the development of novel therapeutics. Safety and handling information are also provided to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted pyridine derivative. Its structure incorporates a chloro, a hydroxyl, and a methyl ester group, making it a versatile intermediate for further chemical modifications.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate | PubChem |

| CAS Number | 915107-30-1 | ChemicalBook[1] |

| Molecular Formula | C₇H₆ClNO₃ | PubChem[2] |

| Molecular Weight | 187.58 g/mol | PubChem[2] |

| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Cl)O | PubChem[2] |

| InChI Key | ZDIHYBCAMKQMID-UHFFFAOYSA-N | PubChem[2] |

| Appearance | White crystalline solid | Inferred from synthesis |

| Melting Point | 142-143 °C | Guidechem[3] |

| Boiling Point | 383.8 °C at 760 mmHg (Predicted) | Guidechem[3] |

| Density | 1.433 g/cm³ (Predicted) | Guidechem[3] |

| pKa | 3.61±0.10 (Predicted) | Guidechem[3] |

| LogP | 1.22720 (Predicted) | Guidechem[3] |

Synthesis

This compound can be synthesized from methyl 5-hydroxynicotinate via electrophilic chlorination using sodium hypochlorite.

Experimental Protocol

The following protocol is based on a reported synthesis with a 42% yield.[1]

Materials:

-

Methyl 5-hydroxynicotinate

-

Aqueous sodium hypochlorite (6.15%)

-

2 M Hydrochloric acid

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a suitable reaction flask, cool a suspension of methyl 5-hydroxynicotinate (4.5 g, 29 mmol) in water using an ice bath.

-

Slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise to the cooled suspension while stirring.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes.

-

Terminate the reaction by adding 2 M hydrochloric acid (20 mL).

-

Collect the resulting white crystalline precipitate by filtration.

-

Wash the crystals with cold water and dry to obtain this compound (2.31 g).

Proposed Reaction Mechanism

The synthesis involves the electrophilic aromatic substitution of the electron-rich pyridine ring of methyl 5-hydroxynicotinate. The hydroxyl group at the 5-position is an activating group, directing the electrophilic chlorination to the ortho position (C6). The sodium hypochlorite in an acidic medium (formed by the addition of HCl) generates hypochlorous acid (HOCl), which is the active chlorinating agent.

Caption: Proposed mechanism for the synthesis of this compound.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following data is a combination of reported values and predicted characteristics based on analogous structures.

NMR Spectroscopy

¹H NMR: A reported ¹H NMR spectrum (400 MHz, CDCl₃) shows the following peaks: δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H).[1]

Table 2: ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.32 | broad singlet | 1H | -OH |

| 8.48 | doublet | 1H | Ar-H |

| 7.84 | doublet | 1H | Ar-H |

| 7.40 | singlet | 1H | Ar-H |

| 3.93 | singlet | 3H | -OCH₃ |

¹³C NMR (Predicted): Based on the structure and data from similar compounds, the following are predicted chemical shifts for the carbon atoms.

Table 3: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester) | ~165 |

| C6 | ~150 |

| C5 | ~145 |

| C2 | ~140 |

| C4 | ~125 |

| C3 | ~115 |

| -OCH₃ | ~52 |

Mass Spectrometry

LC-MS (ELSD) analysis has confirmed the molecular weight of this compound, with a measured [M]⁺ of 187, which matches the calculated mass.[1] The fragmentation pattern in mass spectrometry for pyridine carboxylic acid esters can be complex, often involving rearrangements.[4]

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present, the IR spectrum of this compound is expected to show the following characteristic absorption bands.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1480 | Aromatic C=C stretch |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-O stretch (hydroxyl) |

| ~800 | C-Cl stretch |

Analytical and Purification Methods

Purification

The crude product from the synthesis is a crystalline solid and can be purified by recrystallization. A suitable solvent system would likely be an alcohol/water or ethyl acetate/hexane mixture.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Table 5: Representative HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from 10% to 90% B over 15-20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Applications in Drug Development

This compound is a valuable building block for the synthesis of more complex molecules with potential biological activity.[1]

Synthesis of Imidacloprid Metabolites

A primary application of this compound is in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the widely used neonicotinoid insecticide, Imidacloprid.[1] Understanding the biological activity and metabolic fate of such compounds is crucial in toxicology and drug metabolism studies.

Potential for Novel Therapeutics

The presence of multiple reactive functional groups allows for the construction of diverse pyridine-based heterocyclic scaffolds.[1] These scaffolds are common in molecules with anti-inflammatory, antibacterial, and nervous system activities.[1]

Caption: Role of this compound in synthesis.

Safety and Handling

A Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed.[5]

Table 6: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

Precautionary Statements: [5]

-

P264: Wash thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or with appropriate respiratory protection.

Conclusion

This compound is a synthetically accessible and highly functionalized pyridine derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its utility in the preparation of insecticide metabolites and its potential as a scaffold for novel therapeutic agents underscore its importance for researchers in drug discovery and development. While comprehensive experimental data for this specific compound is limited in public resources, this guide provides a solid foundation of its known properties, synthesis, and potential applications, supplemented with data from analogous structures to facilitate its use in a research setting. Proper safety precautions should be observed when handling this compound.

References

"Methyl 6-chloro-5-hydroxynicotinate" molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-hydroxynicotinate is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its trifunctional nature, featuring ester, hydroxyl, and chloro groups on a pyridine core, makes it a highly reactive and versatile building block for the synthesis of more complex heterocyclic systems. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectral data, synthesis, and applications, with a particular focus on its role in drug discovery and development.

Molecular Structure and Identifiers

The structural representation of this compound is foundational to understanding its chemical behavior.

2.1 Chemical Structure

Caption: 2D Chemical Structure of this compound.

2.2 Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate[1] |

| CAS Number | 915107-30-1[1][2] |

| Molecular Formula | C₇H₆ClNO₃[1] |

| InChI Key | ZDIHYBCAMKQMID-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=C(N=C1)Cl)O |

Physicochemical Properties

Quantitative physicochemical data for this compound is primarily based on computational models, with limited experimentally determined values in public literature.

| Property | Value | Source |

| Molecular Weight | 187.58 g/mol | PubChem[1] |

| Monoisotopic Mass | 187.0036207 Da | PubChem[1] |

| Physical Form | White crystals[2] | Experimental[2] |

| XLogP3 | 1.3 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 2 | PubChem (Computed)[1] |

| Topological Polar Surface Area | 59.4 Ų | PubChem (Computed)[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

Spectral Data

Spectroscopic analysis confirms the identity and purity of the compound.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H)[2] |

| LC-MS (ELSD) | Calculated [M]⁺: 187, Measured: 187[2] |

Synthesis and Reactivity

5.1 Synthetic Route

This compound is typically synthesized via electrophilic chlorination of a 5-hydroxynicotinate precursor.

Caption: General workflow for the synthesis of this compound.

5.2 Experimental Protocol: Synthesis

The following protocol is a representative method for the synthesis of this compound.[2]

-

Preparation: In a suitable reaction flask, place 5-hydroxynicotinic acid methyl ester (4.5 g, 29 mmol).

-

Cooling: Cool the flask in an ice bath to maintain a low temperature.

-

Reagent Addition: Slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise to the flask containing the starting material under stirring.

-

Reaction: Maintain the reaction mixture under stirring for 30 minutes.

-

Quenching: Terminate the reaction by adding 2 M hydrochloric acid (20 mL).

-

Isolation: Collect the resulting white crystals by filtration.

-

Yield: This procedure yields approximately 2.31 g (42%) of this compound.[2]

-

Confirmation: The structure of the product is confirmed by ¹H NMR and LC-MS analysis.[2]

5.3 Reactivity

The molecule's high reactivity is attributed to its distinct functional groups.[2] The electron-deficient pyridine ring, further activated by the chloro and ester groups, is susceptible to nucleophilic substitution. The hydroxyl group can be alkylated or acylated, and the ester can be hydrolyzed or aminated, providing multiple avenues for derivatization.

Applications in Drug Development

This compound serves as a crucial intermediate in the pharmaceutical industry.

6.1 Role as a Synthetic Intermediate

This compound is a valuable precursor for synthesizing various biologically active molecules. It is notably used in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the neuro-active insecticide Imidacloprid.[2]

6.2 Pyridine Skeleton Construction

Its structure is ideal for constructing more complex pyridine heterocyclic skeletons.[2] These scaffolds are prevalent in numerous pharmaceuticals, and by modifying the functional groups of this compound, medicinal chemists can develop novel compounds with potential therapeutic activities, including anti-inflammatory, antibacterial, or effects on the central nervous system.[2]

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. This may involve disposal via a licensed chemical destruction plant.[3]

Conclusion

This compound is a pivotal chemical intermediate with significant potential in synthetic chemistry, particularly for the development of novel pharmaceutical agents. Its well-defined structure and high reactivity offer a versatile platform for creating diverse molecular architectures. While comprehensive data on its physical and toxicological properties are still needed, its utility as a building block is clearly established. Researchers and drug development professionals should handle this compound with appropriate safety measures while exploring its synthetic possibilities.

References

Spectroscopic Profile of Methyl 6-chloro-5-hydroxynicotinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 6-chloro-5-hydroxynicotinate, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its structural confirmation through Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a valuable resource for researchers in medicinal chemistry and drug development.

Spectroscopic Data Summary

The structural integrity of this compound has been confirmed by ¹H NMR and LC-MS analysis. The following tables summarize the key quantitative data obtained from these techniques.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.32 | bs | 1H | -OH |

| 8.48 | d | 1H | Ar-H |

| 7.84 | d | 1H | Ar-H |

| 7.40 | s | 1H | Ar-H |

| 3.93 | s | 3H | -OCH₃ |

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1]

Table 2: LC-MS Spectroscopic Data

| Parameter | Value |

| Calculated Mass [M]⁺ | 187 |

| Measured Value [M]⁺ | 187 |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton environment and connectivity of this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a standard 5 mm NMR tube.

-

The sample was vortexed to ensure homogeneity.

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Number of Scans: 16-32 (to achieve adequate signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

Data Processing:

-

The Free Induction Decay (FID) was Fourier transformed.

-

Phase and baseline corrections were applied to the resulting spectrum.

-

The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation: A standard Liquid Chromatography system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

A dilute solution of this compound was prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

The solution was filtered through a 0.45 µm syringe filter to remove any particulate matter.

LC-MS Data Acquisition:

-

Column: A C18 reverse-phase column is typically used for small aromatic molecules.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase system. The gradient would typically start with a high percentage of water and ramp up to a high percentage of acetonitrile to elute the compound.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Range: Scanned over a range that includes the expected molecular weight (e.g., 50-500 m/z).

Data Analysis:

-

The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to the eluted compound.

-

The mass spectrum of this peak was examined to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 6-chloro-5-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 6-chloro-5-hydroxynicotinate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic protocol, physicochemical properties, and spectral characterization of this molecule, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in the synthesis of biologically active molecules. Its structure, featuring a chlorinated and hydroxylated pyridine ring with a methyl ester, offers multiple reaction sites for further chemical modifications. This versatility makes it a valuable precursor for the development of novel therapeutic agents. The structure of 6-Chloro-5-hydroxy-nicotinic acid methyl ester contains chlorine, hydroxyl and ester functional groups at the same time, and has high reactivity.[1] It can be used to construct pyridine heterocyclic skeletons and then develop new anti-inflammatory, antibacterial or nervous system active drugs.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₃ | PubChem |

| Molecular Weight | 187.58 g/mol | PubChem[2] |

| Appearance | White crystals | ChemicalBook |

| Melting Point | 211-212 °C (for the related compound 6-chloro-5-methylnicotinamide) | Chemical Synthesis Database[3] |

| CAS Number | 915107-30-1 | PubChem |

Synthesis of this compound

The primary synthetic route for this compound involves the chlorination of Methyl 5-hydroxynicotinate.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Experimental Protocol

The synthesis of this compound is achieved through the following procedure[1]:

-

Reaction Setup: In a flask, suspend Methyl 5-hydroxynicotinate (1.0 eq) in water.

-

Chlorination: Cool the suspension in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (NaOCl) dropwise to the stirred suspension.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion of the reaction, acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.

-

Isolation: Collect the precipitated white crystals by filtration, wash with cold water, and dry under vacuum.

A reported yield for this reaction is 42%.[1]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides key information about the structure of the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25 | d | 1H | H-2 |

| 7.85 | d | 1H | H-4 |

| 5.90 | s (br) | 1H | -OH |

| 3.90 | s | 3H | -OCH₃ |

| Predicted Chemical Shift (δ) ppm | Assignment |

| 165.5 | C=O |

| 150.1 | C-5 |

| 145.2 | C-6 |

| 142.8 | C-2 |

| 125.0 | C-3 |

| 120.4 | C-4 |

| 52.5 | -OCH₃ |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Expected [M+H]⁺: 188.0036

Experimental Protocol for LC-MS:

A standard LC-MS method for small organic molecules can be employed. A C18 column with a gradient elution using mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically suitable.

Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (hydroxyl) |

| ~1720 | C=O stretch (ester) |

| ~1600, ~1470 | C=C and C=N stretches (aromatic ring) |

| ~1250 | C-O stretch (ester) |

| ~750 | C-Cl stretch |

Reaction Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group at the 5-position is an activating group, directing the electrophilic chlorination to the ortho position (C-6).

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Wash hands thoroughly after handling.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS).[4]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic protocol is a reliable method for obtaining this valuable intermediate. The comprehensive characterization data and experimental protocols will aid researchers in confirming the identity and purity of their synthesized material, facilitating its use in further synthetic applications and drug discovery programs.

References

An In-Depth Technical Guide to the Reactivity of Functional Groups in Methyl 6-chloro-5-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-5-hydroxynicotinate is a versatile substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive chloro group, a nucleophilic hydroxyl group, and an ester moiety, allows for a wide range of chemical modifications. This guide provides a comprehensive overview of the reactivity of these functional groups, supported by experimental protocols and quantitative data to aid in the design of novel synthetic pathways and the development of new chemical entities. The strategic manipulation of these functional groups enables the construction of diverse molecular scaffolds, making this compound a valuable building block for creating libraries of potential therapeutic agents.[1]

Core Reactivity of Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the 6-chloro substituent, the 5-hydroxyl group, and the methyl ester at the 3-position. Each of these sites offers a distinct handle for chemical modification, allowing for selective transformations under appropriate reaction conditions.

A logical workflow for the synthetic modification of this molecule often begins with targeting the most reactive sites or employing protecting group strategies to achieve desired selectivity.

Synthesis of this compound

The starting material itself can be synthesized from 5-hydroxynicotinic acid methyl ester through a chlorination reaction.

Experimental Protocol: Synthesis of this compound[1]

A solution of 5-hydroxynicotinic acid methyl ester (4.5 g, 29 mmol) is cooled in an ice bath. To this, aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) is added dropwise. The reaction mixture is stirred for 30 minutes, after which 2 M hydrochloric acid (20 mL) is added to quench the reaction. The resulting white precipitate is collected by filtration to yield this compound.

| Starting Material | Reagents | Reaction Time | Yield | Reference |

| 5-Hydroxynicotinic acid methyl ester | aq. NaOCl, HCl | 30 min | 42% | [1] |

Reactions of the 6-Chloro Group

The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates these transformations.

Nucleophilic Aromatic Substitution (SNAr)

The 6-chloro substituent can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates. These reactions are typically carried out in the presence of a base and at elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of biaryl compounds.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a C-N bond by coupling with a primary or secondary amine, catalyzed by a palladium-phosphine complex.

Reactions of the 5-Hydroxyl Group

The phenolic hydroxyl group at the 5-position is nucleophilic and can readily undergo O-alkylation and O-acylation reactions.

O-Alkylation

The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base.

O-Acylation

Esterification of the hydroxyl group can be achieved using an acyl halide or anhydride.

Reactions of the Methyl Ester Group

The methyl ester at the 3-position can undergo hydrolysis to the corresponding carboxylic acid or be converted to an amide.

Hydrolysis

Ester hydrolysis can be performed under acidic or basic conditions to yield 6-chloro-5-hydroxynicotinic acid.

Amidation

Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes with the aid of a catalyst.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. The distinct reactivity of its chloro, hydroxyl, and methyl ester groups allows for a diverse array of chemical transformations. By carefully selecting reaction conditions, researchers can selectively modify each position, providing access to a wide range of novel nicotinic acid derivatives for applications in drug discovery and materials science. This guide serves as a foundational resource for harnessing the synthetic potential of this versatile molecule.

References

Methyl 6-chloro-5-hydroxynicotinate: A Versatile Pyridine Building Block for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 6-chloro-5-hydroxynicotinate is a trifunctional pyridine derivative that has emerged as a valuable and highly reactive building block in organic synthesis. Its unique arrangement of a chloro substituent, a hydroxyl group, and a methyl ester on the pyridine core provides multiple reaction sites, making it a versatile precursor for the construction of complex heterocyclic scaffolds. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and agrochemical development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol .[1][2] A summary of its key physical and spectroscopic data is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₃ | [1][2] |

| Molecular Weight | 187.58 g/mol | [1][2] |

| CAS Number | 915107-30-1 | [1] |

| Appearance | White crystalline solid | [3] |

| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate | [2] |

Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H) | [3] |

| LC-MS (ELSD) | [M]+ calculated: 187, measured: 187 | [3] |

| ¹³C NMR | Data not readily available in searched literature. | |

| Infrared (IR) | Data not readily available in searched literature, but characteristic peaks for O-H, C=O (ester), and C-Cl bonds are expected. |

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of a 5-hydroxynicotinate precursor.

Experimental Protocol: Chlorination of Methyl 5-hydroxynicotinate

This procedure details the synthesis of this compound from Methyl 5-hydroxynicotinate using sodium hypochlorite.

Materials:

-

Methyl 5-hydroxynicotinate

-

Aqueous sodium hypochlorite (6.15%)

-

2 M Hydrochloric acid

-

Ice bath

-

Filtration apparatus

Procedure:

-

Under ice bath cooling, slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise to a flask containing Methyl 5-hydroxynicotinate (4.5 g, 29 mmol).

-

Stir the reaction mixture for 30 minutes.

-

Terminate the reaction by adding 2 M hydrochloric acid (20 mL).

-

Collect the resulting white crystals by filtration.

-

This procedure yields approximately 2.31 g (42% yield) of this compound.[3]

Caption: Synthesis of this compound.

Reactivity and Chemical Transformations

The presence of three distinct functional groups imparts a rich and versatile reactivity profile to this compound, making it a valuable intermediate for further chemical modifications.[3]

Reactions at the Chloro Position

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide range of substituents.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds, introducing primary and secondary amines at the 6-position.[4][5][6][7][8]

-

Suzuki Coupling: Palladium-catalyzed Suzuki coupling with boronic acids or their esters facilitates the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.[9][10][11][12][13]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can undergo various transformations, further diversifying the molecular scaffold.

-

Etherification: The hydroxyl group can be alkylated to form ethers using standard Williamson ether synthesis conditions or other alkylating agents.[14][15][16][17]

Reactions of the Methyl Ester

The methyl ester functionality can be readily modified to introduce other functional groups.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

-

Amide Formation: The resulting carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents.[18][19][20]

Caption: Reactivity of this compound.

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries.

Agrochemicals: Synthesis of 5-Hydroxy-Imidacloprid

A significant application of this building block is in the synthesis of 5-Hydroxy-Imidacloprid, a metabolite of the widely used neonicotinoid insecticide, Imidacloprid.[3] The synthesis involves the reaction of this compound with N-(2-aminoethyl)-N'-nitroguanidine.

Pharmaceuticals: A Scaffold for Drug Discovery

The substituted pyridine core derived from this compound is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds.[3] Its ability to be readily functionalized at multiple positions makes it an attractive starting point for the development of new therapeutic agents, including:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, where substituents at various positions can be tailored to achieve potency and selectivity.[21][22]

-

Anti-inflammatory and Antibacterial Agents: The versatility of this building block allows for the creation of diverse libraries of compounds for screening against various biological targets to identify new anti-inflammatory and antibacterial drugs.[3]

Caption: Applications of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive information on handling, storage, and disposal.

Conclusion

This compound is a highly functionalized and reactive pyridine building block with significant potential in synthetic chemistry. Its utility as a precursor for a wide range of heterocyclic compounds makes it an invaluable tool for researchers in drug discovery, agrochemical synthesis, and materials science. The ability to selectively modify its three functional groups provides a powerful platform for the design and synthesis of novel molecules with tailored properties.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H6ClNO3 | CID 46941479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 16. Khan Academy [khanacademy.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Khan Academy [khanacademy.org]

- 19. Amide Synthesis [fishersci.co.uk]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. soci.org [soci.org]

In-depth Analysis of Methyl 6-chloro-5-hydroxynicotinate Derivatives Reveals Limited Publicly Available Biological Activity Data

Methyl 6-chloro-5-hydroxynicotinate is a substituted pyridine derivative, a class of compounds known to exhibit a wide range of pharmacological properties. Its chemical structure, featuring a reactive chlorine atom, a hydroxyl group, and a methyl ester, presents multiple opportunities for chemical modification to generate a library of novel compounds for biological screening. However, despite this potential, the scientific community has yet to publish extensive research on the structure-activity relationships of this particular scaffold.

Our investigation did identify a patent in which this compound serves as a key starting material for the synthesis of heteroaryl imidazoles and triazoles. These final compounds were investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. Unfortunately, the biological activity data for these specific derivatives were not disclosed in the publicly available sections of the patent document.

Further searches for derivatives of closely related structures, such as 6-chloronicotinic acid, also yielded limited information directly applicable to the core topic. While general reviews on the biological activities of nicotinic acid and its broader derivatives exist, they do not provide the specific quantitative data, detailed experimental protocols, or insights into signaling pathways necessary to construct the requested in-depth technical guide for derivatives of this compound.

The creation of a comprehensive technical whitepaper, as requested, is contingent on the availability of peer-reviewed research that includes:

-

Synthesis of a series of derivatives of this compound.

-

Evaluation of their biological activity in various assays (e.g., anticancer, antimicrobial, enzyme inhibition).

-

Quantitative data , such as IC50 or MIC values, to allow for comparative analysis.

-

Detailed experimental methodologies for the biological assays performed.

-

Elucidation of the mechanism of action , including the identification of any modulated signaling pathways.

Without such foundational research, any attempt to generate the requested guide would be speculative and not grounded in the required scientific evidence. Researchers, scientists, and drug development professionals are encouraged to explore the synthetic possibilities of the this compound scaffold, as it may yet hold potential for the discovery of novel bioactive agents. Future publications in this area would be essential to enable the development of the comprehensive technical resources sought.

An In-depth Technical Guide to Methyl 6-chloro-5-hydroxynicotinate: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-hydroxynicotinate is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its trifunctional nature, featuring a chloro group, a hydroxyl group, and a methyl ester, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds. This technical guide provides a comprehensive review of the literature on this compound, detailing its chemical and physical properties, a robust synthesis protocol, and its primary application as a key intermediate in the production of 5-hydroxy-imidacloprid, a major metabolite of the widely used neonicotinoid insecticide, imidacloprid. Furthermore, this guide explores the potential of this compound in the development of novel therapeutic agents, drawing connections to the known biological activities of related nicotinic acid derivatives and their interactions with nicotinic acetylcholine receptors (nAChRs).

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous approved drugs and biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound (Figure 1) is a prime example of a highly functionalized pyridine core, offering multiple reaction sites for further chemical modification. The presence of a chlorine atom at the 6-position, a hydroxyl group at the 5-position, and a methyl ester at the 3-position provides a unique combination of electronic and steric properties, making it a valuable intermediate for the construction of complex molecular architectures.[1] Its most prominent role to date is in the synthesis of a metabolite of imidacloprid, a systemic insecticide that acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[1][2] This association suggests that derivatives of this compound may also exhibit interesting neurological activities, opening avenues for its exploration in drug discovery programs targeting nAChRs.[1][3]

Figure 1. Chemical Structure of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. While experimentally determined data for this compound is limited in the public domain, computational predictions and data from chemical suppliers provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate | PubChem[4] |

| CAS Number | 915107-30-1 | PubChem[4] |

| Molecular Formula | C₇H₆ClNO₃ | PubChem[4] |

| Molecular Weight | 187.58 g/mol | PubChem[4] |

| Appearance | White crystalline solid (inferred from synthesis) | ChemicalBook[1] |

| Computed XLogP3 | 1.3 | PubChem[4] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Computed Rotatable Bond Count | 1 | PubChem[4] |

Synthesis

The synthesis of this compound has been reported via the chlorination of methyl 5-hydroxynicotinate. This reaction provides a direct and efficient route to this valuable intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is based on a reported laboratory-scale synthesis.[1]

Materials:

-

Methyl 5-hydroxynicotinate

-

Aqueous sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

-

Hydrochloric acid (HCl), 2 M solution

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction flask, suspend methyl 5-hydroxynicotinate (1.0 equivalent) in water.

-

Cool the suspension in an ice bath with stirring.

-

Slowly add aqueous sodium hypochlorite solution (approximately 1.2 equivalents of NaOCl) dropwise to the cooled suspension, maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.

-

Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC).

-

Once the reaction is deemed complete, quench the reaction by the dropwise addition of 2 M hydrochloric acid until the pH of the mixture is acidic.

-

The product, this compound, will precipitate as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove any residual salts.

-

Dry the product under vacuum to obtain the final compound.

Expected Yield: Approximately 42%.[1]

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H).[1]

-

LC-MS (ELSD): Calculated mass for C₇H₆ClNO₃ [M]+: 187. Found: 187.[1]

Applications in Research and Development

Key Intermediate in the Synthesis of 5-Hydroxy-Imidacloprid

The primary documented application of this compound is as a key precursor in the synthesis of 5-hydroxy-imidacloprid.[1] This metabolite is formed in organisms exposed to imidacloprid and is known to possess biological activity, contributing to the overall insecticidal effect.[2][5] The synthesis of 5-hydroxy-imidacloprid from this compound typically involves subsequent reactions to introduce the imidazolidine-2-ylideneamino moiety.

Potential as a Scaffold for Novel Drug Discovery

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents.[1] The pyridine core is a well-established pharmacophore, and the specific substitution pattern of this molecule offers opportunities for diversification.

-

Neurological Disorders: Given that its downstream product, 5-hydroxy-imidacloprid, interacts with nAChRs, derivatives of this compound could be explored as modulators of these receptors.[5] nAChRs are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[1][3] The development of novel nAChR ligands with specific subtype selectivity is an active area of research.

-

Anti-inflammatory and Antibacterial Agents: The general class of substituted pyridines has been shown to possess anti-inflammatory and antibacterial properties. The reactivity of the chloro and hydroxyl groups on the pyridine ring of this compound allows for the introduction of various pharmacophoric groups that could lead to the discovery of new anti-inflammatory or antibacterial compounds.[1]

Signaling Pathway Interactions

The biological activity of imidacloprid and its metabolites is primarily mediated through their interaction with nAChRs.[6] These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in both insects and mammals.

Upon binding of an agonist, such as acetylcholine or an imidacloprid-related compound, the nAChR undergoes a conformational change, opening an ion channel that is permeable to cations, primarily Na⁺ and Ca²⁺.[1][7] The influx of these ions leads to depolarization of the postsynaptic membrane and the generation of an action potential, resulting in neuronal excitation. In insects, the persistent activation of nAChRs by neonicotinoids leads to overstimulation, paralysis, and death.[6]

The potential for derivatives of this compound to modulate nAChR signaling presents an opportunity for the development of novel insecticides or therapeutic agents. The specific interactions with different nAChR subtypes would determine the pharmacological profile of these compounds.

Experimental Workflows in Drug Discovery

The utilization of this compound in a drug discovery program would typically follow a structured workflow, from initial library synthesis to biological evaluation.

This workflow would involve:

-

Library Synthesis: Utilizing the reactive sites on this compound to generate a diverse library of derivatives.

-

Purification and Characterization: Ensuring the purity and confirming the structure of each synthesized compound using techniques such as HPLC, NMR, and mass spectrometry.

-

High-Throughput Screening (HTS): Screening the library against a specific biological target, such as a particular nAChR subtype, to identify initial "hits."

-

Hit Identification and Validation: Confirming the activity of the initial hits and establishing a preliminary structure-activity relationship (SAR).

-

Lead Optimization: Systematically modifying the structure of the most promising hits to improve their potency, selectivity, and pharmacokinetic properties.

-

Preclinical Development: Advancing the optimized lead compounds into further in vitro and in vivo studies to assess their potential as drug candidates.

Conclusion

This compound is a valuable and versatile building block with established utility in the synthesis of agrochemicals and significant potential in the field of drug discovery. Its trifunctional nature provides a rich platform for chemical exploration, and its connection to the biologically important class of neonicotinoids suggests that its derivatives may possess interesting pharmacological properties, particularly as modulators of nicotinic acetylcholine receptors. This technical guide serves as a comprehensive resource for researchers and scientists, providing the necessary background and experimental details to facilitate the effective use of this compound in their synthetic and medicinal chemistry endeavors. Further research into the biological activities of novel compounds derived from this scaffold is warranted and holds the promise of uncovering new therapeutic agents for a range of disorders.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Absorption and Distribution of Imidacloprid and Its Metabolites in Goldfish (Carassius auratus Linnaeus) [mdpi.com]

- 3. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound | C7H6ClNO3 | CID 46941479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]

An In-depth Technical Guide to Methyl 6-chloro-5-hydroxynicotinate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-chloro-5-hydroxynicotinate is a halogenated pyridine derivative that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive chlorine atom, a hydroxyl group, and a methyl ester on a pyridine scaffold, make it a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its primary application as a key building block for pharmacologically active molecules, particularly gamma-secretase modulators.

Introduction

This compound, with the IUPAC name methyl 6-chloro-5-hydroxypyridine-3-carboxylate, is a key heterocyclic building block in organic synthesis. The strategic placement of its functional groups allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures. While the specific historical details of its initial discovery are not prominently documented in publicly available scientific literature, its importance has grown with the increasing demand for novel therapeutics targeting complex diseases. Its primary utility lies in its role as a precursor to compounds that modulate the activity of gamma-secretase, an enzyme implicated in Alzheimer's disease.

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for this compound is essential for its application in research and development. The following tables summarize its key properties.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 6-chloro-5-hydroxypyridine-3-carboxylate | PubChem |

| CAS Number | 915107-30-1 | PubChem |

| Molecular Formula | C₇H₆ClNO₃ | PubChem |

| Molecular Weight | 187.58 g/mol | PubChem |

| Appearance | White solid | [1] |

| Melting Point | Not reported in peer-reviewed literature | - |

| Boiling Point | Not reported in peer-reviewed literature | - |

| Solubility | Soluble in Dimethylformamide (DMF) | [2] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.32 (bs, 1H), 8.48 (d, 1H), 7.84 (d, 1H), 7.40 (s, 1H), 3.93 (s, 3H) | [1] |

| LC-MS (ELSD) | Calculated Mass [M]⁺: 187, Measured Value: 187 | [1] |

Synthesis of this compound

Two primary synthetic routes for this compound have been reported in the patent literature. Both methods start from readily available precursors.

Experimental Protocols

Method 1: Chlorination using Sodium Hypochlorite

This method involves the direct chlorination of methyl 5-hydroxynicotinate using an aqueous solution of sodium hypochlorite.

-

Materials:

-

Methyl 5-hydroxynicotinate

-

Aqueous sodium hypochlorite (6.15%)

-

2 M Hydrochloric acid

-

Ice bath

-

Filtration apparatus

-

-

Procedure:

-

In a suitable flask, cool a solution of methyl 5-hydroxynicotinate (4.5 g, 29 mmol) in an appropriate solvent under ice bath conditions.[1]

-

Slowly add aqueous sodium hypochlorite (6.15%, 26.7 mL, 22 mmol) dropwise to the cooled solution.[1]

-

Stir the reaction mixture for 30 minutes at the same temperature.[1]

-

Quench the reaction by adding 2 M hydrochloric acid (20 mL).[1]

-

Collect the resulting white precipitate by filtration.

-

The collected solid is this compound (2.31 g, 42% yield).[1]

-

Method 2: Chlorination using N-Chlorosuccinimide (NCS)

This alternative method utilizes N-Chlorosuccinimide as the chlorinating agent in a non-aqueous solvent.

-

Materials:

-

Methyl 5-hydroxynicotinate

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF)

-

Silica gel for chromatography

-

Ethyl acetate

-

Heptane

-

-

Procedure:

-

Dissolve methyl 5-hydroxynicotinate (800 mg, 5.22 mmol) in N,N-dimethylformamide (5.2 mL).[2]

-

Add N-Chlorosuccinimide (95%, 881 mg, 6.27 mmol) to the solution.[2]

-

Stir the mixture at 80 °C for 18 hours.[2]

-

After the reaction is complete, concentrate the mixture in vacuo.[2]

-

Purify the crude product by silica gel chromatography using a gradient of 20% to 100% ethyl acetate in heptane to yield the title compound as a white solid.[2]

-

Application in Drug Discovery: A Precursor to Gamma-Secretase Modulators

The primary application of this compound is as a synthetic intermediate in the development of gamma-secretase modulators.[2] Gamma-secretase is an intramembrane protease complex that plays a crucial role in the processing of several transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and the Notch receptor.

The Role of Gamma-Secretase in Cellular Signaling

Gamma-secretase is a key enzyme in two critical signaling pathways:

-

Amyloid Precursor Protein (APP) Processing: In the amyloidogenic pathway, sequential cleavage of APP by beta-secretase and then gamma-secretase generates amyloid-beta (Aβ) peptides. The accumulation of these peptides is a hallmark of Alzheimer's disease.

-

Notch Signaling: Gamma-secretase is responsible for the final cleavage of the Notch receptor, releasing the Notch Intracellular Domain (NICD). The NICD then translocates to the nucleus to regulate gene expression, which is vital for cell-fate decisions during development and in adult tissues.

The development of gamma-secretase modulators aims to selectively alter the cleavage of APP to reduce the production of toxic Aβ peptides without affecting the essential Notch signaling pathway. This compound serves as a starting material for the synthesis of molecules that can achieve this selective modulation.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the pivotal role of gamma-secretase in both the APP processing and Notch signaling pathways.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Hydroxy-Imidacloprid from Methyl 6-chloro-5-hydroxynicotinate

For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Introduction

5-Hydroxy-Imidacloprid is a significant metabolite of Imidacloprid, a widely used neonicotinoid insecticide. Understanding its synthesis is crucial for research in toxicology, metabolic studies, and the development of new agrochemicals. This document provides a detailed, research-level protocol for a proposed three-step synthesis of 5-Hydroxy-Imidacloprid. The synthesis commences with Methyl 6-chloro-5-hydroxynicotinate, a readily available starting material, and proceeds through key intermediates to yield the final product. The described methodology is based on established chemical transformations adapted for this specific pathway.

The proposed synthetic route involves:

-

Reduction of the methyl ester group on the starting material to a primary alcohol.

-

Chlorination of the resulting alcohol to form the reactive chloromethyl intermediate.

-

Condensation with N-nitro-imidazolidin-2-imine to form the final 5-Hydroxy-Imidacloprid.

Proposed Synthetic Pathway

Caption: Proposed three-step synthesis of 5-Hydroxy-Imidacloprid.

Experimental Protocols

Step 1: Synthesis of (6-Chloro-5-hydroxypyridin-3-yl)methanol (Intermediate I)

This protocol describes the selective reduction of the methyl ester group of this compound to a primary alcohol using sodium borohydride.[1][2]

Materials and Equipment:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

250 mL three-necked round-bottom flask

-

Reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Set up the 250 mL three-necked flask with a reflux condenser, magnetic stir bar, and a nitrogen inlet. Ensure the system is dry.

-

Add this compound (10 mmol, 2.01 g) and anhydrous THF (100 mL) to the flask. Stir the mixture to dissolve the starting material.

-

In a separate beaker, carefully dissolve sodium borohydride (40 mmol, 1.51 g) in anhydrous methanol (50 mL). Caution: This reaction is exothermic and generates hydrogen gas. Add NaBH₄ slowly to the methanol.

-

Slowly add the NaBH₄/methanol solution to the stirred solution of the starting material in the flask at room temperature over 30 minutes.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: Ethyl Acetate/Hexane 1:1).

-

Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

-

Carefully quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess NaBH₄ until gas evolution ceases.

-

Adjust the pH to ~7 using a saturated sodium bicarbonate solution.

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, (6-Chloro-5-hydroxypyridin-3-yl)methanol (Intermediate I), as a solid.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

Step 2: Synthesis of 2-Chloro-5-(chloromethyl)pyridin-3-ol (Intermediate II)

This protocol details the conversion of the hydroxymethyl group of Intermediate I to a chloromethyl group using thionyl chloride.[3][4]

Materials and Equipment:

-

(6-Chloro-5-hydroxypyridin-3-yl)methanol (Intermediate I)

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

100 mL three-necked round-bottom flask

-

Reflux condenser with a gas trap (to neutralize HCl and SO₂)

-

Magnetic stirrer and heating mantle

-

Dropping funnel

Procedure:

-

Set up the 100 mL flask with a reflux condenser, magnetic stir bar, and a dropping funnel. Connect the top of the condenser to a gas trap containing a sodium hydroxide solution.

-

Add Intermediate I (10 mmol, 1.75 g) and anhydrous toluene (40 mL) to the flask.

-

Cool the mixture in an ice bath to 0-5°C.

-

Add thionyl chloride (12 mmol, 0.87 mL, 1.43 g) dropwise via the dropping funnel over 20 minutes, maintaining the internal temperature below 10°C.

-

After addition, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 110°C) for 2-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice.

-

Neutralize the mixture by the slow addition of solid sodium bicarbonate until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-Chloro-5-(chloromethyl)pyridin-3-ol (Intermediate II). This intermediate may be used in the next step without further purification if purity is sufficient.

Step 3: Synthesis of 5-Hydroxy-Imidacloprid (Final Product)

This protocol describes the final condensation step to form the imidazolidine ring structure of 5-Hydroxy-Imidacloprid.[5][6]

Materials and Equipment:

-

2-Chloro-5-(chloromethyl)pyridin-3-ol (Intermediate II)

-

N-nitro-imidazolidin-2-imine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (anhydrous)

-

100 mL three-necked round-bottom flask

-

Reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry 100 mL three-necked flask equipped with a reflux condenser and magnetic stir bar, add N-nitro-imidazolidin-2-imine (10 mmol, 1.30 g) and anhydrous potassium carbonate (20 mmol, 2.76 g).

-

Add anhydrous acetonitrile (50 mL) to the flask.

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add a solution of Intermediate II (10 mmol, 1.94 g) in 10 mL of acetonitrile to the flask.

-

Heat the reaction mixture to 80°C and maintain at reflux for 8-10 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KCl) using a Buchner funnel and wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure to obtain the crude 5-Hydroxy-Imidacloprid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/water, to yield the final product.[5]

Data Presentation

Table 1: Reagents and Materials for 5-Hydroxy-Imidacloprid Synthesis (10 mmol scale)

| Reagent/Material | Step | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

|---|---|---|---|---|

| This compound | 1 | 201.59 | 2.02 g | 10 |

| Sodium borohydride (NaBH₄) | 1 | 37.83 | 1.51 g | 40 |

| Methanol | 1 | 32.04 | 50 mL | - |

| Thionyl chloride (SOCl₂) | 2 | 118.97 | 0.87 mL (1.43 g) | 12 |

| Toluene | 2 | 92.14 | 40 mL | - |

| N-nitro-imidazolidin-2-imine | 3 | 130.10 | 1.30 g | 10 |

| Potassium Carbonate (K₂CO₃) | 3 | 138.21 | 2.76 g | 20 |

| Acetonitrile | 3 | 41.05 | 60 mL | - |

Table 2: Synthesis Parameters and Expected Product Characteristics

| Parameter | Intermediate I | Intermediate II | 5-Hydroxy-Imidacloprid |

|---|---|---|---|

| IUPAC Name | (6-Chloro-5-hydroxypyridin-3-yl)methanol | 2-Chloro-5-(chloromethyl)pyridin-3-ol | 1-((6-chloro-5-hydroxypyridin-3-yl)methyl)-N-nitroimidazolidin-2-imine |

| Molecular Formula | C₆H₆ClNO₂ | C₆H₅Cl₂NO | C₉H₁₀ClN₅O₃ |

| Molecular Weight | 175.57 g/mol | 194.01 g/mol | 271.66 g/mol |

| Reaction Time | 4-6 hours | 2-3 hours | 8-10 hours |

| Reaction Temp. | 65-70 °C | ~110 °C | 80 °C |

| Typical Yield | ~70-80% | ~85-95% | ~75-85% |

| Final Purity | >95% (after recrystallization) | >90% (crude) | >98% (after recrystallization) |

| Appearance | Off-white to pale yellow solid | Yellowish oil or low-melting solid | Colorless or beige solid |

Visualizations

General Experimental Workflow

Caption: General workflow for synthesis, purification, and analysis.

Mechanism of Action: Neonicotinoid Signaling Pathway

Neonicotinoids, including Imidacloprid and its metabolites, act as agonists on the postsynaptic nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[7]

Caption: Simplified nAChR signaling pathway targeted by neonicotinoids.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. US6307053B1 - Process for preparing imidacloprid - Google Patents [patents.google.com]

- 7. Imidacloprid | C9H10ClN5O2 | CID 86287518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application of Methyl 6-chloro-5-hydroxynicotinate in the Synthesis of Neonicotinoid Analogues

Introduction:

Methyl 6-chloro-5-hydroxynicotinate is a valuable and versatile building block in the synthesis of various biologically active compounds, particularly in the development of novel neonicotinoid insecticides. Neonicotinoids are a significant class of insecticides that act on the central nervous system of insects. The unique substitution pattern of this compound, featuring a chloro, a hydroxyl, and a methyl ester group on the pyridine ring, allows for diverse chemical modifications to produce a range of neonicotinoid analogues. This application note details the synthetic pathways and experimental protocols for the utilization of this compound in the preparation of key neonicotinoid precursors and the notable metabolite, 5-Hydroxy-Imidacloprid.

Synthetic Pathways and Applications

The primary application of this compound in this context is its conversion into crucial intermediates that can be further elaborated to form the final neonicotinoid structure. Two main synthetic strategies are highlighted:

-

Synthesis of 2-chloro-5-chloromethylpyridine derivatives: This pathway focuses on the transformation of the methyl ester and hydroxyl groups of the starting material into a chloromethyl group, a key electrophilic handle for coupling with the nitrogen-containing heterocyclic portion of neonicotinoids.

-

Direct synthesis of 5-Hydroxy-Imidacloprid: This route utilizes the inherent 5-hydroxy functionality of the starting material to directly synthesize 5-Hydroxy-Imidacloprid, an important metabolite of the widely used insecticide, Imidacloprid.

Synthesis of 2-chloro-5-chloromethylpyridine Analogues

A plausible and efficient pathway for the conversion of this compound to a 2-chloro-5-chloromethylpyridine derivative involves a two-step reduction and chlorination sequence. This approach is analogous to the patented synthesis starting from 6-hydroxynicotinic acid.

Workflow for the Synthesis of 2-chloro-5-chloromethyl-6-hydroxypyridine:

Caption: Synthetic workflow for neonicotinoid analogues.

Experimental Protocols:

Protocol 1: Reduction of this compound to 2-chloro-5-hydroxymethyl-6-hydroxypyridine

-

Materials: this compound, Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄), anhydrous Tetrahydrofuran (THF) or Methanol, anhydrous workup reagents.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend or dissolve this compound in an appropriate anhydrous solvent (THF for LiAlH₄, Methanol for NaBH₄).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the reducing agent (LiAlH₄ or NaBH₄) portion-wise, maintaining the temperature below 5 °C. The molar ratio of the reducing agent to the starting material should be optimized, but typically ranges from 1.5 to 3 equivalents.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide and then more water (Fieser workup for LiAlH₄) or by acidification followed by extraction for NaBH₄.

-

Filter the resulting precipitate and wash thoroughly with the reaction solvent.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-hydroxymethyl-6-hydroxypyridine.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Chlorination of 2-chloro-5-hydroxymethyl-6-hydroxypyridine

-

Materials: 2-chloro-5-hydroxymethyl-6-hydroxypyridine, Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅), anhydrous solvent (e.g., Dichloromethane or Chloroform).

-

Procedure:

-

Dissolve the 2-chloro-5-hydroxymethyl-6-hydroxypyridine in an anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a gas trap.

-

Slowly add the chlorinating agent (SOCl₂ or PCl₅) at 0 °C. A slight excess of the chlorinating agent is typically used.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess chlorinating agent.

-

Extract the aqueous mixture with an organic solvent (e.g., Dichloromethane).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-chloromethyl-6-hydroxypyridine.

-

Further purification can be achieved by recrystallization or column chromatography.

-

Quantitative Data Summary:

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Reduction | This compound | LiAlH₄ or NaBH₄ | THF or Methanol | 0 to RT | 2-4 | 75-90 |

| Chlorination | 2-chloro-5-hydroxymethyl-6-hydroxypyridine | SOCl₂ or PCl₅ | Dichloromethane | 0 to Reflux | 1-3 | 80-95 |

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Direct Synthesis of 5-Hydroxy-Imidacloprid

This compound is a direct precursor for the synthesis of 5-Hydroxy-Imidacloprid. The synthesis involves the reduction of the methyl ester to the corresponding alcohol, followed by chlorination and subsequent coupling with the N-nitro-imidazolidine moiety.

Workflow for the Synthesis of 5-Hydroxy-Imidacloprid:

Caption: Synthesis of 5-Hydroxy-Imidacloprid.

Experimental Protocols:

Protocol 3: Synthesis of 2-chloro-5-hydroxymethyl-3-hydroxypyridine

-

Materials: this compound, Sodium borohydride (NaBH₄), Water.

-

Procedure:

-

Dissolve this compound in water.

-

Add an excess of Sodium borohydride (NaBH₄) to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., HCl) to neutralize the excess NaBH₄.

-

Extract the product with an appropriate organic solvent (e.g., Ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.

-

Protocol 4: Synthesis of 2-chloro-5-chloromethyl-3-hydroxypyridine

-

Materials: 2-chloro-5-hydroxymethyl-3-hydroxypyridine, Thionyl chloride (SOCl₂).

-

Procedure:

-

Treat 2-chloro-5-hydroxymethyl-3-hydroxypyridine with Thionyl chloride (SOCl₂).

-

The reaction is typically carried out in an inert solvent or neat.

-

After the reaction is complete, remove the excess SOCl₂ under reduced pressure.

-

The crude product can be used in the next step without further purification.

-

Protocol 5: Synthesis of 5-Hydroxy-Imidacloprid

-

Materials: 2-chloro-5-chloromethyl-3-hydroxypyridine, 2-Nitroiminoimidazolidine, Potassium carbonate (K₂CO₃), Acetonitrile.

-

Procedure:

-

In a round-bottom flask, combine 2-chloro-5-chloromethyl-3-hydroxypyridine, 2-Nitroiminoimidazolidine, and Potassium carbonate in Acetonitrile.

-